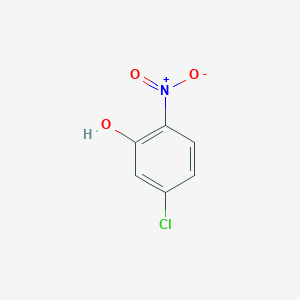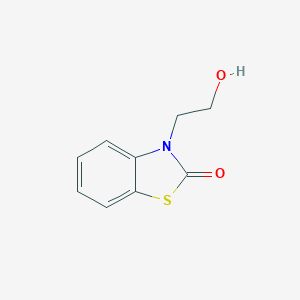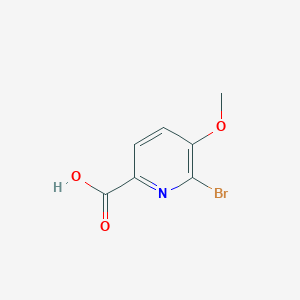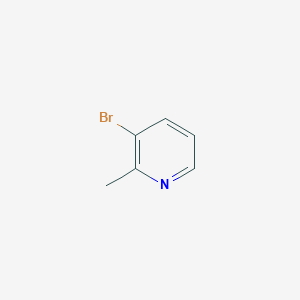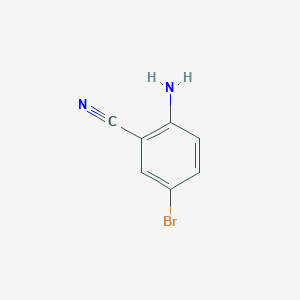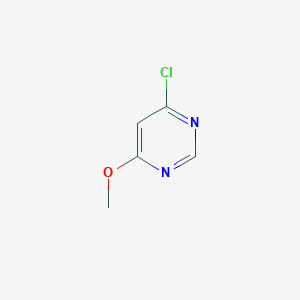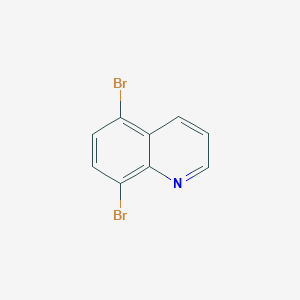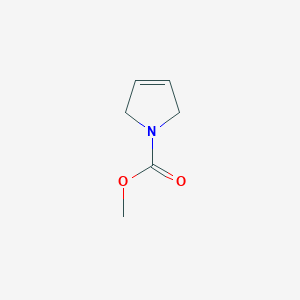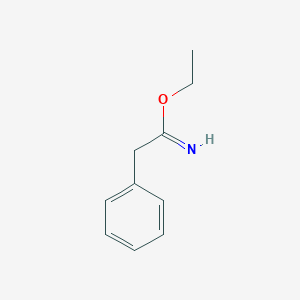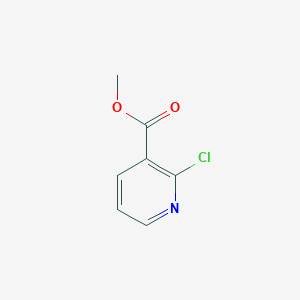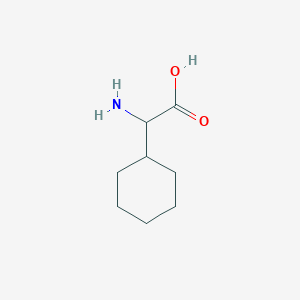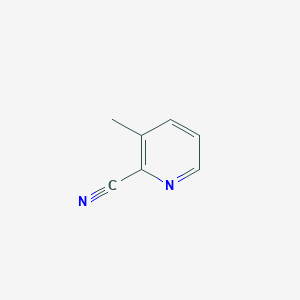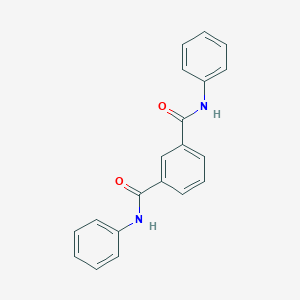
N,N'-Diphenylisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Diphenylisophthalamide, also known as DPI, is a chemical compound that has been widely used in scientific research for its unique properties. DPI is a white crystalline solid that is soluble in organic solvents, and it has been used in a variety of applications such as cancer research, neuroscience, and immunology. In
Aplicaciones Científicas De Investigación
N,N'-Diphenylisophthalamide has been widely used in scientific research for its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. N,N'-Diphenylisophthalamide has been used to study the role of PKC in cancer research, immunology, and neuroscience. In cancer research, N,N'-Diphenylisophthalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In immunology, N,N'-Diphenylisophthalamide has been used to study the role of PKC in T-cell activation and differentiation. In neuroscience, N,N'-Diphenylisophthalamide has been used to study the role of PKC in synaptic plasticity and memory formation.
Mecanismo De Acción
N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins and disrupts the downstream signaling pathways. N,N'-Diphenylisophthalamide has been shown to be a selective inhibitor of PKC, and it does not affect other kinases such as protein kinase A (PKA) and protein kinase B (PKB).
Efectos Bioquímicos Y Fisiológicos
N,N'-Diphenylisophthalamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N,N'-Diphenylisophthalamide induces apoptosis through the activation of caspase-3 and caspase-9. In T-cells, N,N'-Diphenylisophthalamide inhibits the activation of nuclear factor of activated T-cells (NFAT) and interferon-gamma (IFN-gamma) production. In neurons, N,N'-Diphenylisophthalamide has been shown to enhance long-term potentiation (LTP) and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Diphenylisophthalamide has several advantages for lab experiments. It is a selective inhibitor of PKC, and it does not affect other kinases. N,N'-Diphenylisophthalamide is also a potent inhibitor of PKC, and it has been shown to be effective at nanomolar concentrations. However, N,N'-Diphenylisophthalamide has some limitations for lab experiments. It is not a reversible inhibitor of PKC, and it can lead to the downregulation of PKC expression with prolonged exposure.
Direcciones Futuras
There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research. One potential application is in the development of cancer therapies. N,N'-Diphenylisophthalamide has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another potential application is in the study of neurodegenerative diseases. PKC has been implicated in the pathogenesis of Alzheimer's disease, and N,N'-Diphenylisophthalamide may have potential as a therapeutic agent for this condition. Additionally, N,N'-Diphenylisophthalamide may have potential as a tool for studying the role of PKC in other cellular processes such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, N,N'-Diphenylisophthalamide is a chemical compound that has been widely used in scientific research for its ability to inhibit PKC activity. N,N'-Diphenylisophthalamide has been used in a variety of applications such as cancer research, immunology, and neuroscience. N,N'-Diphenylisophthalamide inhibits PKC activity by binding to the ATP-binding site of the enzyme, and it has several biochemical and physiological effects. N,N'-Diphenylisophthalamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of N,N'-Diphenylisophthalamide in scientific research, and it may have potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N,N'-Diphenylisophthalamide can be synthesized through a multi-step process starting from phthalic anhydride and aniline. The first step involves the reaction of phthalic anhydride with aniline to form N-phenylphthalimide. This intermediate is then reacted with aniline in the presence of a dehydrating agent to form N,N'-Diphenylisophthalamide. The final product is purified through recrystallization to obtain a high-purity N,N'-Diphenylisophthalamide.
Propiedades
Número CAS |
13111-32-5 |
|---|---|
Nombre del producto |
N,N'-Diphenylisophthalamide |
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24) |
Clave InChI |
JMGJYCNTCKZBBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3 |
Sinónimos |
1,3-BenzenedicarboxaMide, N,N'-diphenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



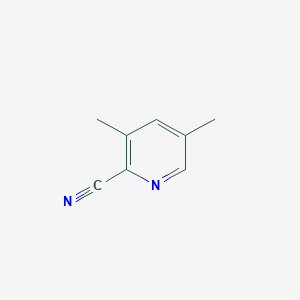
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
